molecular formula C12H22O3 B12664262 3R-hydroxy-5Z-dodecenoic acid CAS No. 88456-81-9

3R-hydroxy-5Z-dodecenoic acid

Katalognummer: B12664262
CAS-Nummer: 88456-81-9
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: GZUALOWLHSCENG-SKVAFPRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3R-Hydroxy-5Z-dodecenoic acid is an organic compound with the molecular formula C12H22O3. It is characterized by a hydroxyl group at the third carbon and a double bond between the fifth and sixth carbons in the Z configuration. This compound is notable for its role in various biological and chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3R-Hydroxy-5Z-dodecenoic acid typically involves the use of starting materials such as dodecenoic acid derivatives. The hydroxylation at the third carbon can be achieved through various methods, including catalytic hydrogenation and enzymatic processes. The Z-configuration of the double bond is maintained through careful control of reaction conditions, such as temperature and pH .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts and solvents to facilitate the hydroxylation and maintain the desired stereochemistry .

Analyse Chemischer Reaktionen

Types of Reactions: 3R-Hydroxy-5Z-dodecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3R-Hydroxy-5Z-dodecenoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3R-Hydroxy-5Z-dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The hydroxyl group and the double bond play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    3R-Hydroxy-5E-dodecenoic acid: Differing in the configuration of the double bond.

    3S-Hydroxy-5Z-dodecenoic acid: Differing in the stereochemistry of the hydroxyl group.

    3R-Hydroxy-5Z-decanoic acid: Differing in the length of the carbon chain

Uniqueness: 3R-Hydroxy-5Z-dodecenoic acid is unique due to its specific stereochemistry and configuration, which confer distinct chemical and biological properties. Its ability to participate in a variety of reactions and its role in biological systems make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

88456-81-9

Molekularformel

C12H22O3

Molekulargewicht

214.30 g/mol

IUPAC-Name

(Z,3R)-3-hydroxydodec-5-enoic acid

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15)/b8-7-/t11-/m1/s1

InChI-Schlüssel

GZUALOWLHSCENG-SKVAFPRGSA-N

Isomerische SMILES

CCCCCC/C=C\C[C@H](CC(=O)O)O

Kanonische SMILES

CCCCCCC=CCC(CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.